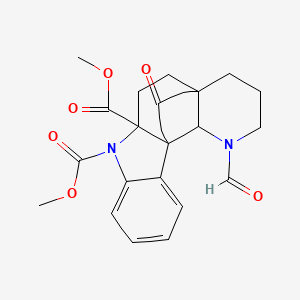

11,12-De(methylenedioxy)danuphylline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H26N2O6 |

|---|---|

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate |

InChI |

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3 |

InChI-Schlüssel |

OMANQXKGUWJXTD-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling 11,12-De(methylenedioxy)danuphylline: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of the indole (B1671886) alkaloid 11,12-De(methylenedioxy)danuphylline. The compound was first identified from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This document details the experimental procedures for its extraction, purification, and structural elucidation, presenting key quantitative data for reference.

Discovery and Source Material

This compound is a naturally occurring indole alkaloid isolated from the plant Kopsia officinalis.[1] This plant has been a source of various monoterpenoid indole alkaloids with diverse and complex chemical structures. The discovery of this specific compound was the result of phytochemical investigations into the constituents of the leaves and stems of this plant species.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. The structural identity of the compound was confirmed through comprehensive spectroscopic analysis.

Extraction of Plant Material

The dried and powdered leaves and stems of Kopsia officinalis are subjected to extraction with a solvent to isolate the crude alkaloid mixture. A typical extraction procedure is as follows:

-

The plant material is macerated with an appropriate solvent (e.g., 95% ethanol) at room temperature for an extended period.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude residue.

-

The residue is then subjected to an acid-base extraction to separate the alkaloid fraction. This involves dissolving the residue in an acidic solution (e.g., 3% HCl) and then partitioning with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components.

-

The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution) and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid extract.

Chromatographic Isolation and Purification

The crude alkaloid mixture is a complex combination of various compounds, from which this compound must be isolated. This is achieved through a series of chromatographic techniques:

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is initially fractionated using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform (B151607) and methanol (B129727) of increasing polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing the target compound are further purified using preparative TLC with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield the pure compound.

Diagram: General Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₂₀H₂₂N₂O₃ |

| Molecular Weight | 338.4 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Specific shifts and coupling constants would be listed here from the primary literature. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Specific chemical shifts would be listed here from the primary literature. |

| HR-MS (m/z) | [M+H]⁺ calculated and found values would be listed here. |

Note: Specific NMR and MS data would be populated from the full-text publication.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. While other alkaloids from Kopsia officinalis have been reported to exhibit various pharmacological effects, including antimanic, hepatoprotective, and cytotoxic activities, the bioactivity of this particular compound remains an area for further investigation.

Diagram: Structure Elucidation Logic

References

Isolating 11,12-De(methylenedioxy)danuphylline from Kopsia officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 11,12-De(methylenedioxy)danuphylline, an indole (B1671886) alkaloid, from the plant Kopsia officinalis. Due to the inaccessibility of the primary publication first describing its isolation, this document outlines a robust, generalized experimental protocol based on established methodologies for alkaloid extraction from the Kopsia genus.

Introduction

Kopsia officinalis, a member of the Apocynaceae family, is a known source of structurally diverse and biologically active monoterpene indole alkaloids.[1][2] Among these is this compound, a compound of interest for further pharmacological investigation. This guide details a representative methodology for its extraction and purification, providing a foundation for researchers aiming to isolate this and similar alkaloids.

Experimental Protocols

The isolation of this compound from Kopsia officinalis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction

The leaves and stems of Kopsia officinalis are the primary sources for the isolation of this alkaloid. The collected plant material is first dried and pulverized to increase the surface area for efficient extraction.

A common method for extracting alkaloids from Kopsia species involves the following steps:

-

Maceration: The powdered plant material is macerated with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base extraction to selectively separate the alkaloidal components.

-

The extract is acidified, typically with hydrochloric acid or sulfuric acid, to protonate the nitrogenous alkaloids, rendering them water-soluble.

-

The acidified solution is then washed with a non-polar solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), to remove neutral and acidic impurities.

-

The aqueous layer containing the protonated alkaloids is then basified with a base like ammonia (B1221849) or sodium carbonate to deprotonate the alkaloids, making them soluble in organic solvents.

-

Finally, the basic aqueous solution is extracted with an immiscible organic solvent (e.g., dichloromethane or chloroform) to yield a crude alkaloid fraction.

-

Chromatographic Purification

The crude alkaloid extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to isolate the target compound, this compound.

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is first fractionated using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed. For instance, a gradient of hexane (B92381) and ethyl acetate, followed by chloroform (B151607) and methanol, is a common approach. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with the target compound are further purified using preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifying agent like formic acid or trifluoroacetic acid. This step is crucial for obtaining the compound in high purity.

Data Presentation

The following tables summarize the expected quantitative data from a typical isolation process. The values presented are illustrative and would be determined experimentally.

Table 1: Extraction and Fractionation Yields

| Step | Material | Amount | Yield |

| 1 | Dried Kopsia officinalis (leaves and stems) | 5.0 kg | - |

| 2 | Crude Methanolic Extract | - | 350 g |

| 3 | Crude Alkaloid Fraction | - | 25 g |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| Appearance | Amorphous powder or colorless needles |

| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for aromatic, olefinic, methoxy, and aliphatic protons would be listed here. |

| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic signals for carbonyl, aromatic, olefinic, and aliphatic carbons would be listed here. |

| HRESIMS | m/z [M+H]⁺ calculated for C₂₃H₂₇N₂O₆⁺, found |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Kopsia officinalis.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

The isolation of this compound from Kopsia officinalis is a systematic process that relies on fundamental principles of natural product chemistry. The described protocol, while generalized, provides a solid framework for researchers to successfully isolate this and other related alkaloids. The pure compound can then be used for further studies to explore its potential therapeutic applications.

References

"11,12-De(methylenedioxy)danuphylline" chemical structure and properties

An In-depth Technical Guide to 11,12-De(methylenedioxy)danuphylline

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of the indole (B1671886) alkaloid this compound. The information is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Chemical Identity and Structure

This compound is a complex monoterpenoid indole alkaloid. It was first isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family.[1] The definitive structural elucidation was reported in 2017.[1]

The chemical structure is defined by the IUPAC name: dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.0¹,⁹.0²,⁷.0¹²,¹⁷]icosa-2,4,6-triene-8,9-dicarboxylate.[]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The compound presents as a crystalline solid.[3] While detailed experimental data is limited, the following table summarizes its key properties based on information from chemical suppliers and databases. It should be noted that some values, such as melting and boiling points, may be computationally predicted rather than experimentally determined.

| Property | Value | Reference(s) |

| CAS Number | 888482-17-5 | [][4] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [][4] |

| Molecular Weight | 426.5 g/mol | [][4] |

| Physical Description | Crystalline solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [3] |

| Canonical SMILES | COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | [] |

| Source Organism | Kopsia officinalis | [1] |

Experimental Protocols

The specific, detailed experimental protocol for the original isolation of this compound is found in the primary literature (Wang ZW, et al. Fitoterapia. 2017;119:8-11). As the full text is not widely available, a generalized workflow for the isolation of indole alkaloids from Kopsia plant material is provided below. This process is representative of standard phytochemical isolation techniques.

General Protocol: Alkaloid Extraction and Isolation from Kopsia Species

-

Harvesting and Preparation: Plant material (e.g., leaves, stems) is harvested, dried, and ground into a fine powder to maximize surface area for extraction.

-

Acid-Base Extraction:

-

The powdered material is macerated with a polar solvent (e.g., methanol (B129727) or ethanol) to extract a wide range of compounds.

-

The resulting crude extract is filtered and concentrated under reduced pressure.

-

The residue is then subjected to an acid-base liquid-liquid partition. The extract is acidified (e.g., with 2-5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic aqueous layer is washed with a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) to remove neutral and acidic compounds like fats and chlorophyll.

-

The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basic aqueous layer into a solvent like dichloromethane or chloroform. This yields a crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to multiple rounds of chromatography for separation and purification.

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate compounds based on polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions from the column are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

-

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Generalized workflow for the isolation of indole alkaloids.

Biological Activity and Signaling Pathways

Known Activities of Kopsia Alkaloids

The genus Kopsia is a rich source of monoterpenoid indole alkaloids, which have been shown to possess a wide spectrum of pharmacological effects.[5] Studies on extracts and isolated compounds from various Kopsia species, including K. officinalis, have reported activities such as:

One study on compounds from K. officinalis evaluated their ability to protect against high glucose-induced injury in podocytes, a model relevant to diabetic nephropathy.[10]

Specific Activity of this compound

As of the current literature available, specific biological activities and detailed mechanistic studies for this compound have not been reported. Its complex structure is of interest to medicinal chemists, but its role in any specific signaling pathways remains a subject for future investigation. No signaling pathway diagrams can be provided at this time due to the lack of experimental data. Researchers are encouraged to screen this compound in relevant bioassays to explore its potential therapeutic value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 888482-17-5 | ScreenLib [screenlib.com]

- 4. This compound | 888482-17-5 | NKB48217 [biosynth.com]

- 5. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]

- 6. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera [mdpi.com]

- 10. Chemical constituents of Kopsia officinalis and their antagonizing high glucose-evoked podocyte injury activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Nature's Intricacy: A Technical Guide to the Biosynthesis of Danuphylline Alkaloids in Kopsia

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Kopsia, a member of the Apocynaceae family, is a rich reservoir of structurally complex and biologically active monoterpenoid indole (B1671886) alkaloids (MIAs). Among these, the danuphylline alkaloids represent a unique and intricate chemotype, holding potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding and plausible biosynthetic pathway of danuphylline alkaloids. We delve into the enzymatic transformations leading to the core aspidofractinine (B1242310) scaffold and the subsequent oxidative rearrangements that forge the characteristic danuphylline framework. This document summarizes key quantitative data, outlines detailed experimental protocols for pathway elucidation, and employs visualizations to illustrate the complex molecular choreography of this fascinating biosynthetic route.

Introduction

The Apocynaceae family is renowned for producing a vast array of monoterpenoid indole alkaloids (MIAs), many of which possess significant pharmacological properties. The genus Kopsia is a notable contributor to this chemical diversity, synthesizing a wide range of alkaloids, including the structurally intriguing danuphylline class.[1][2][3] To date, four primary danuphylline alkaloids have been isolated from various Kopsia species: danuphylline, danuphylline B, 11,12-de(methylenedioxy)danuphylline, and kopsihainin A.[2] Understanding the biosynthetic pathway of these complex molecules is paramount for harnessing their therapeutic potential, either through synthetic biology approaches or through targeted semi-synthesis. This guide aims to provide a detailed technical overview of the proposed biosynthesis of danuphylline alkaloids, tailored for researchers and professionals in the fields of natural product chemistry, biochemistry, and drug development.

Proposed Biosynthetic Pathway of Danuphylline Alkaloids

The biosynthesis of danuphylline alkaloids is believed to proceed through the general MIA pathway, originating from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), the universal precursor to all MIAs.[1][4] The pathway then diverges to form various alkaloid scaffolds. For danuphyllines, the key intermediate is thought to be an aspidofractinine-type skeleton.[2][5][6]

The proposed biosynthetic journey can be divided into two major stages:

Stage 1: Formation of the Aspidofractinine Scaffold

The initial steps involve the conversion of strictosidine to the highly reactive intermediate, dehydrosecodine.[1][7][8] This intermediate undergoes a critical intramolecular cyclization, catalyzed by an enzyme likely belonging to the tabersonine (B1681870) synthase family, to form the characteristic Aspidosperma alkaloid core.[1][7][8] While the specific enzymes operating in Kopsia have yet to be fully characterized, the pathway is well-established in other Apocynaceae species.[9][10] Subsequent enzymatic modifications, including reductions, oxidations, and cyclizations, lead to the formation of the aspidofractinine framework.

Stage 2: Oxidative Rearrangement to the Danuphylline Skeleton

The transformation from the aspidofractinine scaffold to the more complex danuphylline structure is hypothesized to involve a series of oxidative rearrangements. This is supported by the successful partial synthesis of danuphylline B from a related hexacyclic alkaloid, suggesting that the final steps involve skeletal reorganization. These reactions are likely catalyzed by cytochrome P450 monooxygenases and other oxidative enzymes, which are known to be key players in the diversification of alkaloid structures.[11][12] The precise sequence of these oxidative events and the specific enzymes involved in Kopsia remain a significant area for future research.

Quantitative Data of Danuphylline Alkaloids

The structural elucidation of danuphylline alkaloids has been primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the available ¹H and ¹³C NMR data for the known danuphylline alkaloids.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)

| Position | Danuphylline | Danuphylline B | This compound | Kopsihainin A |

| ... | Data to be populated from further specific literature search | Data to be populated from further specific literature search | Data to be populated from further specific literature search | Data to be populated from further specific literature search |

| ... |

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

| Position | Danuphylline | Danuphylline B | This compound | Kopsihainin A |

| ... | Data to be populated from further specific literature search | Data to be populated from further specific literature search | Data to be populated from further specific literature search | Data to be populated from further specific literature search |

| ... |

Note: A comprehensive compilation of NMR data requires a detailed review of primary literature for each isolated compound. The tables above serve as a template for organizing this information.

Mass Spectrometry Fragmentation:

Electrospray ionization mass spectrometry (ESI-MS) is a crucial tool for the identification and structural analysis of alkaloids.[13][14][15][16][17] The fragmentation patterns of danuphylline alkaloids in tandem MS (MS/MS) experiments can provide valuable information about their complex polycyclic structures. Common fragmentation pathways for indole alkaloids involve cleavages of the indole ring and the attached terpene-derived moiety. A detailed analysis of the fragmentation of each danuphylline alkaloid would be instrumental in developing rapid screening methods for their detection in plant extracts.

Experimental Protocols for Biosynthetic Pathway Elucidation

Elucidating the intricate biosynthetic pathway of danuphylline alkaloids requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that are instrumental in this endeavor.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and identify intermediates in a biosynthetic pathway.[18][19][20][21][22][23]

Objective: To confirm the precursors of danuphylline alkaloids and identify pathway intermediates.

Protocol:

-

Precursor Selection: Based on the proposed pathway, select isotopically labeled precursors such as [¹³C₆]-tryptamine, [¹³C₁₀]-secologanin, or [¹⁸O₂].

-

Plant Material: Utilize Kopsia seedlings or cell suspension cultures.

-

Feeding: Introduce the labeled precursor to the plant material through feeding solutions or by infiltration.

-

Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.

-

Extraction: Perform a standard alkaloid extraction from the plant material.

-

Analysis: Analyze the extracted alkaloids using LC-MS and NMR spectroscopy.

-

LC-MS: Detect the incorporation of the isotopic label by observing the mass shift in the parent and fragment ions.

-

NMR: For stable isotopes like ¹³C, analyze the ¹³C NMR spectrum to determine the specific positions of the incorporated label, which provides detailed information about bond formations and rearrangements.

-

Enzyme Assays

Enzyme assays are essential for identifying and characterizing the specific enzymes responsible for each step in the biosynthetic pathway.

Objective: To identify and characterize the enzymes involved in danuphylline biosynthesis.

Protocol:

-

Enzyme Source:

-

Crude Protein Extract: Prepare a crude protein extract from Kopsia tissues believed to be active in alkaloid biosynthesis (e.g., young leaves, roots).

-

Heterologous Expression: Identify candidate genes (e.g., homologs of known MIA biosynthetic enzymes) from a Kopsia transcriptome database. Clone and express these genes in a suitable host system like E. coli or Saccharomyces cerevisiae.[3][24][25][26][27]

-

-

Substrate: Synthesize or isolate the putative substrate for the enzymatic reaction.

-

Assay Conditions:

-

Prepare a reaction mixture containing the enzyme source, substrate, and any necessary cofactors (e.g., NADPH for cytochrome P450s).

-

Incubate the reaction mixture under optimized conditions (temperature, pH).

-

-

Product Analysis:

-

Stop the reaction and extract the products.

-

Analyze the products by LC-MS and NMR to identify the enzymatic product and confirm the enzyme's function.

-

-

Kinetic Analysis: Determine the kinetic parameters (Kₘ, Vₘₐₓ) of the purified enzyme to understand its efficiency.

Conclusion and Future Perspectives

The biosynthesis of danuphylline alkaloids in Kopsia represents a captivating example of nature's ability to construct complex molecular architectures. While the general framework of their biogenesis from the universal MIA precursor strictosidine via an aspidofractinine-type intermediate is plausible, the specific enzymatic machinery and the intricate details of the oxidative rearrangements remain to be fully elucidated. The experimental protocols outlined in this guide provide a roadmap for future research in this area. A thorough understanding of this biosynthetic pathway will not only be a significant contribution to the field of natural product chemistry but will also pave the way for the sustainable production of these potentially valuable alkaloids through metabolic engineering and synthetic biology. Future efforts should focus on transcriptome sequencing of Kopsia species to identify candidate biosynthetic genes, followed by their functional characterization using the methods described herein. Such endeavors will undoubtedly unlock the full potential of these remarkable natural products for the benefit of human health.

References

- 1. Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry [oak.go.kr]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mjcce.org.mk [mjcce.org.mk]

- 18. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. criver.com [criver.com]

- 23. Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Heterologous expression of alkaloid biosynthetic genes--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pure.mpg.de [pure.mpg.de]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole (B1671886) alkaloid.[1][2] As a member of the complex family of monoterpene indole alkaloids found within the plant genus Kopsia, it represents a unique chemical scaffold of interest to natural product chemists and pharmacologists. This document provides a comprehensive overview of its natural source, physicochemical properties, and the methodologies for its isolation and characterization, based on available scientific literature.

Natural Source

This compound is isolated from Kopsia officinalis, a plant belonging to the Apocynaceae family.[1][3] This species is widely distributed in Southeast Asia and China and is recognized in traditional medicine, particularly in Chinese folk medicine for treating conditions like rheumatoid arthritis and pharyngitis.[1] The compound has been specifically identified in the leaves and stems of the plant.[1][3] The genus Kopsia is a well-documented source of structurally diverse and biologically active monoterpene indole alkaloids.[1][4]

Quantitative Data

The following tables summarize the known quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value/Description | Reference |

| Compound Name | This compound | [1] |

| Compound Type | Indole Alkaloid | [1][3] |

| CAS Number | 888482-17-5 | N/A |

| Molecular Formula | C₂₃H₂₆N₂O₆ | N/A |

| Molecular Weight | 426.5 g/mol | N/A |

| Appearance | Reported as an amorphous powder | [2] (Implied) |

| Spectroscopic Data | Structure elucidated by MS, ¹H-NMR, ¹³C-NMR, 2D-NMR | [2] |

Note: Specific chemical shifts (δ) and coupling constants (J) from NMR analysis, as well as precise mass spectrometry fragments, are contained within the primary literature and are not available in publicly accessible abstracts.

Experimental Protocols

While the full, detailed experimental protocol from the primary literature describing the isolation of this compound is not publicly available, a generalized workflow can be constructed based on standard methodologies for isolating indole alkaloids from Kopsia species.

Extraction

A typical extraction process for alkaloids from the dried and powdered plant material of Kopsia officinalis (e.g., leaves and stems) involves the following steps:

-

Maceration: The plant material is macerated at room temperature with a polar solvent, typically methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), for an extended period (e.g., 3 x 24 hours).

-

Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated syrup.

-

Acid-Base Partitioning: The crude extract is then suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned against a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is collected.

-

Basification and Re-extraction: The pH of the aqueous layer is adjusted to be alkaline (pH 9-10) using a base such as ammonia (B1221849) (NH₃·H₂O). This deprotonates the alkaloids, which are then extracted back into an organic solvent (e.g., dichloromethane (B109758) or chloroform). This process separates the alkaloids from highly polar, water-soluble components.

-

Final Concentration: The organic solvent containing the total alkaloid fraction is dried (e.g., over anhydrous Na₂SO₄) and concentrated in vacuo to yield the crude alkaloid extract.

Isolation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds like this compound. This is achieved through various chromatographic techniques:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first subjected to column chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to establish the carbon-hydrogen framework and the connectivity of the atoms within the molecule.

-

Circular Dichroism (CD): The absolute configuration of the molecule is often determined by comparing experimental electronic circular dichroism data with calculated data.[3]

Biological Activity

The known biological activity of this compound is limited. In the primary study describing its isolation, the compound was evaluated for its inhibitory effects on α-glucosidase, an enzyme relevant to carbohydrate metabolism. However, it showed no significant activity, with an IC₅₀ value well above 50μM.[3]

Other monoterpene indole alkaloids isolated from Kopsia officinalis have demonstrated various biological activities, including anti-inflammatory and analgesic effects.[5] It is plausible that this compound could be evaluated in other bioassays to explore its full pharmacological potential.

Signaling Pathways

As of the current literature, there are no published studies detailing the specific signaling pathways modulated by this compound. Further research would be required to investigate its mechanism of action at the molecular level.

Visualizations

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from its natural source.

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three novel indole alkaloids from Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoterpenoid indole alkaloids from the stems of Kopsia officinalis [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

"11,12-De(methylenedioxy)danuphylline" CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole (B1671886) alkaloid that has been isolated from the plant Kopsia officinalis. This technical guide provides a comprehensive overview of its chemical properties and the limited biological data currently available. This document is intended to serve as a foundational resource for researchers interested in the potential of this and related compounds in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its identification, characterization, and potential for further chemical modification.

| Property | Value |

| CAS Number | 888482-17-5 |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.0¹,⁹.0²,⁷.0¹²,¹⁷]icosa-2,4,6-triene-8,9-dicarboxylate |

| Synonyms | (4aR,6aS,11bR,11cS)-1-Formyl-1,3,4,5,6,11c-hexahydro-13-oxo-4a,11b-propano-2H-pyrido[3,2-c]carbazole-6a,7-dicarboxylic acid dimethyl ester |

| Source | Isolated from the branches of Kopsia officinalis |

| Appearance | Crystalline solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone |

Biological Activity and Experimental Protocols

Research into the biological effects of this compound is still in its nascent stages. The initial study on this compound investigated its potential as an inhibitor of α-glucosidase, an enzyme relevant to the management of type 2 diabetes.

α-Glucosidase Inhibitory Assay

The only biological testing reported for this compound was an in vitro assay to evaluate its inhibitory activity against α-glucosidase. The results of this initial screening were negative, indicating a lack of significant inhibitory effect at the concentrations tested.

Experimental Protocol:

While the detailed experimental parameters from the original study are not fully available, a general protocol for an α-glucosidase inhibitory assay is as follows:

-

Enzyme Solution Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Substrate Solution Preparation: A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.

-

Assay Procedure:

-

The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to various concentrations.

-

In a 96-well microplate, the enzyme solution is pre-incubated with the test compound solution for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the pNPG substrate solution to the mixture.

-

The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) at regular intervals.

-

Acarbose is typically used as a positive control.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.

In the case of this compound, the IC₅₀ value was not determined as it did not show significant inhibition.

Signaling Pathways and Experimental Workflows

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The initial biological screening did not yield positive results that would typically lead to further investigation into its mechanism of action.

The general workflow for the discovery and initial biological evaluation of a novel natural product like this compound is depicted in the following diagram.

Caption: Natural Product Discovery Workflow.

Future Directions

The lack of significant activity in the initial α-glucosidase assay does not preclude the possibility that this compound may possess other valuable biological properties. Alkaloids from the Kopsia genus are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic activities.

Future research on this compound could involve broader biological screening against a variety of targets and cell lines to explore its potential in other therapeutic areas. Furthermore, synthetic modifications of its structure could lead to the development of novel analogs with enhanced potency and specific activities.

Disclaimer: The information provided in this technical guide is based on publicly available scientific literature. Further research is required to fully elucidate the pharmacological profile of this compound.

A Comprehensive Technical Review of Kopsia Indole Alkaloids: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The genus Kopsia, belonging to the Apocynaceae family, is a rich reservoir of structurally diverse and biologically active monoterpenoid indole (B1671886) alkaloids.[1][2] These natural products have garnered significant attention from the scientific community for their potential as lead compounds in drug discovery. Traditionally, various parts of Kopsia plants have been used in Chinese and Malaysian folk medicine to treat ailments such as rheumatoid arthritis, pharyngitis, tonsillitis, and dropsy.[1][2] This technical guide provides an in-depth review of the literature on Kopsia indole alkaloids, focusing on their phytochemistry, biosynthesis, and pharmacological activities, with a special emphasis on quantitative data and experimental methodologies.

Phytochemistry: A Diverse Arsenal of Alkaloids

To date, over 466 monoterpenoid indole alkaloids have been isolated from various Kopsia species.[1][3] These alkaloids are classified into several structural types, with aspidofractinine, eburnamine, and chanofruticosinate skeletons being the most prevalent.[1][2][4] Other notable structural classes include the akuammiline, kopsinine, and the structurally complex caged polycyclic Kopsia alkaloids like kopsine (B1673751) and fruticosine.[5][6][7] The immense structural diversity arises from complex biosynthetic pathways and subsequent chemical modifications.[8]

A variety of analytical techniques are employed for the isolation and structural elucidation of these alkaloids. Initial extraction from plant material (typically stem bark, leaves, or roots) is often performed using solvents like methanol (B129727) or ethanol (B145695).[9][10] The crude extract is then subjected to a series of chromatographic separations, including column chromatography over silica (B1680970) gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC), to yield pure compounds.[9][10] The structures of these isolated alkaloids are then determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), mass spectrometry (MS), ultraviolet (UV) spectroscopy, and infrared (IR) spectroscopy.[5][9][10] In some cases, X-ray crystallography is used to confirm the absolute configuration.[11]

The following diagram illustrates a general workflow for the isolation and characterization of Kopsia indole alkaloids.

Pharmacological Activities: A Spectrum of Therapeutic Potential

Kopsia indole alkaloids have been reported to exhibit a wide array of pharmacological activities, making them attractive candidates for drug development.[4] These activities include anti-inflammatory, analgesic, cytotoxic, antimicrobial, and antiviral effects.

Anti-inflammatory and Analgesic Activities

Several studies have highlighted the anti-inflammatory and analgesic properties of Kopsia alkaloids.[12] For instance, a study on Kopsia officinalis demonstrated that many of its isolated monoterpenoid indole alkaloids significantly inhibit the production of inflammatory mediators such as COX-2, IL-1β, and TNF-α in lipopolysaccharide-activated RAW 264.7 macrophage cells.[12] In vivo studies using carrageenan-induced paw edema and acetic acid-stimulated writhing in mice models have further corroborated these findings, with some compounds showing efficacy comparable to or even better than the positive control, aspirin.[12]

The proposed mechanism for the anti-inflammatory action of some Kopsia alkaloids involves the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates a simplified representation of this inhibitory action.

Cytotoxic Activity

A significant number of Kopsia indole alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[9][11][13] For example, valparicine, isolated from Kopsia arborea, showed pronounced cytotoxicity against KB and Jurkat cells with IC50 values of 13.0 and 0.91 μM, respectively.[5] Similarly, kopsifolines G-K from Kopsia fruticosa exhibited cytotoxicity against seven tumor cell lines, including HS-1, SCL-1, and MCF-7, with IC50 values ranging from 7.3 to 13.8 μM.[9] The proposed mechanisms of action for their anticancer activity are diverse and may involve the induction of apoptosis and inhibition of cell proliferation.[13]

The following table summarizes the cytotoxic activities of selected Kopsia indole alkaloids.

| Alkaloid | Source Species | Cancer Cell Line | IC50 (μM) | Reference |

| Valparicine | Kopsia arborea | KB | 13.0 | [5] |

| Valparicine | Kopsia arborea | Jurkat | 0.91 | [5] |

| Kopsifoline I | Kopsia fruticosa | HS-1 | 11.8 - 13.8 | [9] |

| Kopsifoline J | Kopsia fruticosa | SCL-1 | 10.3 - 12.5 | [9] |

| Kopsifoline K | Kopsia fruticosa | MCF-7 | 7.3 - 9.5 | [9] |

| Kopsileuconine B | Kopsia hainanensis | PC9 | 15.07 | [11] |

Antimicrobial and Antifungal Activities

Certain Kopsia alkaloids have also shown promising antimicrobial and antifungal activities.[9] Kopsifolines I, J, and K from Kopsia fruticosa displayed significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as several pathogenic fungi.[9] This is a noteworthy finding, as it was the first report of such activities for alkaloids isolated from the Kopsia genus.[9]

Antiviral Activity

Recent studies have begun to explore the antiviral potential of indole alkaloids from various plant sources, including those with structural similarities to Kopsia alkaloids.[14][15][16][17] While specific studies on the antiviral activity of Kopsia alkaloids are still emerging, the broader class of indole alkaloids has shown efficacy against a range of viruses, including influenza viruses, dengue virus, and even SARS-CoV-2.[16][17] The mechanisms of antiviral action can vary, from inhibiting viral entry and replication to modulating the host immune response.[17] Further investigation into the antiviral properties of the vast chemical library of Kopsia alkaloids is a promising area for future research.

Experimental Protocols

To facilitate further research and replication of findings, this section provides an overview of the key experimental methodologies cited in the literature.

General Experimental Procedures for Isolation and Structure Elucidation

Plant Material: The specific part of the Kopsia plant (e.g., stem bark, leaves, roots) is collected, dried, and ground into a fine powder.[10]

Extraction: The powdered plant material is typically extracted exhaustively with a solvent such as methanol or 80% ethanol at room temperature or under reflux.[9][10] The solvent is then evaporated under reduced pressure to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment: The crude extract is often subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 3% tartaric acid) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The aqueous layer is then basified (e.g., with Na2CO3 to pH 10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.[10]

Chromatographic Separation: The crude alkaloid extract is separated into individual compounds using a combination of chromatographic techniques. This typically involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with gradient elution systems of varying polarity (e.g., hexane-ethyl acetate, chloroform-methanol).[9][10]

-

Preparative Thin-Layer Chromatography (TLC): For further purification of smaller quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): Often using a C18 column for final purification of the isolated alkaloids.[14]

Structure Elucidation: The chemical structure of each pure alkaloid is determined using a suite of spectroscopic methods:

-

UV Spectroscopy: To determine the chromophore system of the molecule.[10]

-

IR Spectroscopy: To identify functional groups.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[9]

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.[9]

In Vitro Anti-inflammatory Assay

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[12]

Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[12]

Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of inflammatory mediators such as COX-2, IL-1β, and TNF-α are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.[9]

Treatment: After cell attachment, they are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[9]

MTT Staining: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[9]

Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]

Conclusion and Future Directions

The indole alkaloids from the Kopsia genus represent a fascinating and valuable source of natural products with significant therapeutic potential. Their diverse chemical structures and wide range of biological activities, particularly their anti-inflammatory and cytotoxic properties, make them compelling candidates for further investigation in drug discovery and development. While significant progress has been made in isolating and characterizing these compounds, much remains to be explored. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these alkaloids exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the most potent alkaloids to optimize their activity and pharmacokinetic properties.[18]

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential of promising lead compounds in preclinical animal models of various diseases.

-

Exploration of Untapped Bioactivities: Screening the vast library of known Kopsia alkaloids for novel therapeutic applications, such as antiviral and neuroprotective effects.

The continued exploration of the rich chemical diversity of Kopsia indole alkaloids, coupled with modern pharmacological and synthetic approaches, holds great promise for the discovery of novel therapeutic agents to address a range of human diseases.

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]

- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of 11,12-De(methylenedioxy)danuphylline: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a novel indole (B1671886) alkaloid first isolated from the leaves and stems of Kopsia officinalis, a plant genus known for its rich diversity of bioactive monoterpene indole alkaloids.[1] This technical guide provides a comprehensive summary of the preliminary bioactivity screening of this compound, presenting available quantitative data, detailed experimental methodologies, and an exploration of relevant biological signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug discovery and development.

Bioactivity Profile of this compound

Initial bioactivity screenings of this compound have explored its potential as both an anti-inflammatory and an anti-diabetic agent. The following sections summarize the available quantitative data from these preliminary studies.

Anti-inflammatory Activity

While a broad study on the anti-inflammatory properties of 23 monoterpenoid indole alkaloids from Kopsia officinalis was conducted, this compound was not among the compounds evaluated in that specific research. However, other alkaloids from the same plant have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators.[2][3]

α-Glucosidase Inhibitory Activity

In a study by Wang et al. (2017), this compound, referred to in the paper as kopsioffine C, was evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. The results of this screening are presented in Table 1.

| Compound | Bioactivity | Assay | Result | Reference |

|---|---|---|---|---|

| This compound (kopsioffine C) | α-Glucosidase Inhibition | In vitro enzymatic assay | No significant activity (IC50 > 50μM) | Wang ZW, et al. (2017) |

Experimental Protocols

This section provides detailed methodologies for the key bioassays mentioned in the preliminary screening of this compound and related compounds.

α-Glucosidase Inhibitory Assay

This in vitro enzymatic assay is designed to assess the potential of a compound to inhibit the activity of α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically. A decrease in absorbance in the presence of the test compound indicates inhibition of the enzyme.

Protocol:

-

Enzyme and Substrate Preparation: An α-glucosidase enzyme solution (from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The substrate, pNPG, is also dissolved in the same buffer.[4][5]

-

Incubation: The test compound, dissolved in a suitable solvent (like DMSO), is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).[5]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

-

Reaction Termination: After a second incubation period (e.g., 20 minutes), the reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).[4]

-

Absorbance Measurement: The absorbance of the resulting solution is measured at 405 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined by plotting the percentage of inhibition against different concentrations of the test compound.

The workflow for a typical α-glucosidase inhibitory assay is depicted in the following diagram:

Anti-inflammatory Assay: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay is widely used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-activated macrophage cells.[6][7]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce and release pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Test compounds are evaluated for their ability to suppress the production of these mediators.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells with the compound's solvent) are included.

-

Incubation: The cells are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[6]

-

PGE₂, TNF-α, and IL-1β: The levels of these molecules in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

-

-

Cell Viability Assay: A cell viability assay (e.g., MTT or MTS assay) is performed to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity of the test compound.

-

Data Analysis: The inhibition of the production of each mediator is calculated relative to the LPS-stimulated vehicle control. IC₅₀ values can be determined from the dose-response curves.

The following diagram illustrates the workflow of the anti-inflammatory assay:

Relevant Signaling Pathways

The bioactivity of indole alkaloids is often attributed to their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, the following pathways are commonly implicated in the anti-inflammatory and neuroactive effects of related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[2][8] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another set of crucial pathways involved in inflammation.[3][9] They are activated by various extracellular stimuli, including LPS, and consist of a cascade of protein kinases that ultimately lead to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. The main MAPK subfamilies involved in inflammation are ERK, JNK, and p38. Inhibition of MAPK signaling is a common mechanism of action for anti-inflammatory drugs.

Neurotransmitter Receptor Signaling

Some indole alkaloids are known to interact with neurotransmitter receptors in the central nervous system.[10][11] These receptors are broadly classified into ionotropic and metabotropic receptors. Ionotropic receptors are ligand-gated ion channels that mediate fast synaptic transmission, while metabotropic receptors are G-protein coupled receptors (GPCRs) that trigger slower, more modulatory intracellular signaling cascades. The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) suggests that indole alkaloids could potentially modulate various neuronal functions by interacting with their receptors.

Conclusion

The preliminary bioactivity screening of this compound indicates a lack of significant inhibitory activity against α-glucosidase. While its potential as an anti-inflammatory agent has not been directly assessed in published studies, related alkaloids from Kopsia officinalis have shown promising anti-inflammatory properties. Further investigation is warranted to fully characterize the bioactivity profile of this compound, particularly in the context of inflammation and neuroactivity, given the known biological activities of other indole alkaloids. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future research endeavors.

References

- 1. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro α-glucosidase inhibitory assay [protocols.io]

- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 9. synapse.koreamed.org [synapse.koreamed.org]

- 10. Neurotransmitter receptor - Wikipedia [en.wikipedia.org]

- 11. Neurotransmitter signaling through heterotrimeric G proteins: insights from studies in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Doxofylline, a Novel Xanthine Derivative

Disclaimer: The initial query for "danuphylline derivatives" did not yield specific results in scientific literature. It is highly probable that this is a misspelling of "doxofylline," a well-documented xanthine (B1682287) derivative. This technical guide will, therefore, focus on the known therapeutic targets and mechanisms of action of doxofylline (B1670904), which is used primarily in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).

Introduction

Doxofylline is a methylxanthine derivative, structurally distinguished from theophylline (B1681296) by the presence of a dioxolane group at the N7 position.[1][2] This structural modification results in a distinct pharmacological profile, conferring a significantly improved safety and tolerability profile compared to theophylline and other xanthines.[1][3] While demonstrating comparable efficacy as a bronchodilator, doxofylline's reduced incidence of cardiovascular and central nervous system side effects is attributed to its unique interactions with various cellular targets.[3] This guide provides a detailed overview of the current understanding of doxofylline's therapeutic targets, summarizing key quantitative data, experimental methodologies, and associated signaling pathways.

Primary Therapeutic Targets and Mechanisms of Action

The therapeutic effects of doxofylline are primarily attributed to its activity as a bronchodilator and anti-inflammatory agent. Unlike traditional xanthines, its mechanism of action is multifactorial and does not rely heavily on adenosine (B11128) receptor antagonism.

Phosphodiesterase (PDE) Inhibition: A Point of Contention

The role of phosphodiesterase (PDE) inhibition in the mechanism of action of doxofylline is complex and subject to conflicting reports in the literature.

-

Initial Hypothesis: Like other methylxanthines, doxofylline was initially thought to exert its bronchodilatory effects by inhibiting PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP in airway smooth muscle cells activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to induce muscle relaxation and bronchodilation. Some reports specifically suggested an inhibition of the PDE4 isoenzyme.[4]

-

Emerging Evidence: More recent and comprehensive studies have challenged this view. Research indicates that doxofylline does not significantly inhibit any of the known PDE enzyme subtypes at therapeutic concentrations.[1][5][6] One study found that doxofylline only displayed inhibitory action against PDE2A1 at the highest tested concentration (10⁻⁴ M), a level not typically achieved in clinical practice.[5] Furthermore, in vitro studies on airway smooth muscle cells confirmed that doxofylline, similar to theophylline, does not increase cAMP production, which would be expected from a potent PDE inhibitor.[1]

This discrepancy suggests that while some weak interaction with PDE isoforms (particularly PDE2A1) may occur at high concentrations, it is unlikely to be the primary mechanism for its therapeutic effects.[7]

Adenosine Receptor Antagonism: The Key to an Improved Safety Profile

A defining characteristic of doxofylline is its markedly reduced affinity for adenosine receptors compared to theophylline.

-

Mechanism: Theophylline's side effects, such as tachycardia, arrhythmias, and seizures, are largely attributed to its antagonism of A1 and A2 adenosine receptors.[3] Doxofylline, however, shows very low affinity for these receptors.[3]

-

Quantitative Evidence: Inhibition studies have demonstrated that doxofylline's affinity for A1 and A2 adenosine receptors is in the 10⁻⁴ M range, a concentration considered too high to produce significant pharmacological effects in vivo.[8] This weak interaction is a cornerstone of its improved cardiovascular safety profile.[3]

β2-Adrenoceptor Interaction

Evidence suggests that doxofylline may directly interact with β2-adrenoceptors, contributing to its bronchodilatory effects.

-

Mechanism: A study utilizing nonlinear chromatography, frontal analysis, and molecular docking demonstrated a direct interaction between doxofylline and β2-adrenoceptors.[1] This interaction is proposed to elicit the relaxation of airway smooth muscle.[2] Molecular docking studies suggest that hydrogen bonds are formed between doxofylline and serine residues (Ser¹⁶⁹ and Ser¹⁷³) on the receptor.[1]

Anti-Inflammatory Mechanisms

Beyond bronchodilation, doxofylline exhibits distinct anti-inflammatory properties, offering potential therapeutic benefits in the long-term management of airway diseases.

-

Inhibition of Leukocyte Migration: Preclinical studies have shown that doxofylline can inhibit the infiltration of inflammatory cells, such as neutrophils, into the lungs in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This is achieved by inhibiting leukocyte migration across vascular endothelial cells.[1]

-

Modulation of Inflammatory Mediators: Doxofylline has been shown to reduce the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in animal models of lung inflammation.[1] It also attenuates bronchoconstriction and inflammatory actions induced by Platelet-Activating Factor (PAF).[2][8]

-

Lack of Histone Deacetylase (HDAC) Inhibition: The anti-inflammatory effects of theophylline have been partly attributed to the activation of HDACs. However, studies have shown that doxofylline does not inhibit HDAC enzymes, indicating a distinct anti-inflammatory mechanism.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of doxofylline with its potential therapeutic targets.

Table 1: Doxofylline Interaction with Key Receptors

| Target | Parameter | Value | Species/System | Reference(s) |

| Adenosine A1 & A2 Receptors | Affinity (Kᵢ) | > 100 µM | Rat Brain | [8] |

| Phosphodiesterase 2A1 (PDE2A1) | Inhibition | Only at 10⁻⁴ M | In vitro enzyme assay | [5] |

| β2-Adrenoceptor | Association Constant (Kₐ) | 7.70 x 10⁴ M⁻¹ | Immobilized Receptor Chromatography | [1] |

Table 2: In Vivo Anti-Inflammatory Effects of Doxofylline (LPS-Induced Lung Inflammation in Mice)

| Parameter | Treatment | Result | Reference(s) |

| Neutrophil Recruitment | Doxofylline (0.3 mg/kg) | Significant inhibition of neutrophil infiltration into the lung | [1] |

| Cytokine Release (TNF-α, IL-6) | Doxofylline (0.3 - 1 mg/kg) | Significant reduction in BAL fluid | [1] |

| Leukocyte Adhesion | Doxofylline (0.3 mg/kg) | Significant reduction in leukocyte adhesion to tracheal vessel walls | [1] |

Experimental Protocols

This section outlines the methodologies used in key experiments to elucidate the mechanism of action of doxofylline. Note: These are descriptions of the experimental approaches, not exhaustive, step-by-step protocols for laboratory replication.

Radioligand Binding Assay for Adenosine Receptor Affinity

-

Objective: To determine the binding affinity of doxofylline for adenosine A1 and A2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes rich in adenosine receptors (e.g., from rat or guinea pig brain) are prepared through homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]CHA for A1 receptors or [³H]CGS 21680 for A2A receptors) at a fixed concentration.

-

Competition: Increasing concentrations of unlabeled doxofylline are added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of doxofylline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the inhibitory constant (Kᵢ), which reflects the affinity of doxofylline for the receptor.

-

High-Performance Affinity Chromatography for β2-Adrenoceptor Interaction

-

Objective: To quantify the binding kinetics and affinity between doxofylline and the β2-adrenoceptor.

-

Methodology:

-

Column Preparation: The β2-adrenoceptor is purified and immobilized onto a solid support matrix (e.g., silica (B1680970) gel or polystyrene microspheres) to create an affinity column.[1]

-

Mobile Phase: A buffer solution is continuously passed through the column.

-

Sample Injection: A known concentration of doxofylline is injected into the mobile phase and passed through the affinity column.

-

Detection: As doxofylline interacts with the immobilized receptors, its elution from the column is delayed. A detector (e.g., UV-Vis spectrophotometer) at the column outlet measures the concentration of doxofylline over time, generating a chromatogram.

-

Data Analysis:

-

Frontal Analysis: By analyzing the shape of the breakthrough curve (the point at which the drug starts to elute at its initial concentration), the association and dissociation constants can be determined.

-

Nonlinear Chromatography (NLC): This method analyzes the peak shape at different concentrations to simultaneously determine kinetic and thermodynamic parameters of the interaction.[1]

-

-

In Vivo Leukocyte Migration Assay (LPS-Induced Murine Model)

-

Objective: To assess the effect of doxofylline on inflammation-induced leukocyte recruitment in a living organism.

-

Methodology:

-

Animal Model: Mice (e.g., BALB/c strain) are used.

-

Treatment: One group of mice is pre-treated with doxofylline (administered intraperitoneally), while a control group receives a vehicle.[1]

-

Induction of Inflammation: Inflammation is induced by intranasal instillation of lipopolysaccharide (LPS), a component of bacterial cell walls.[1]

-

Bronchoalveolar Lavage (BAL): After a set period (e.g., 24 hours), the mice are euthanized, and their lungs are washed with a saline solution to collect cells from the airways (BAL fluid).

-

Cell Counting and Cytokine Analysis: The total number of cells and the differential count of inflammatory cells (especially neutrophils) in the BAL fluid are determined. The fluid can also be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA.

-

Intravital Microscopy (Optional): To directly visualize leukocyte-endothelial interactions, microscopy can be performed on exposed tissues (like the cremaster muscle or trachea) to observe and quantify leukocyte rolling, adhesion, and transmigration in real-time.[1]

-

Visualizations of Signaling Pathways and Workflows

Diagram 1: Doxofylline's Primary Mechanisms of Action

References

- 1. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]